L-Arginine malate

Description

Properties

IUPAC Name |

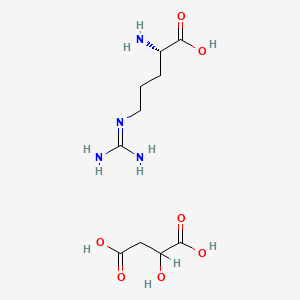

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFJTBOKWJYXPM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194797 | |

| Record name | Arginine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41989-03-1, 16856-16-9 | |

| Record name | Arginine malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41989-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, 2-hydroxybutanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16856-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-Malic acid, compound with L-arginine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016856169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.535 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Physicochemical Characterization of L Arginine Malate

Synthetic Approaches and Crystal Growth Methodologies

The synthesis of neutral L-arginine L-malate has been achieved through a controlled crystallization process from an aqueous solution. One established method involves the reaction of L-arginine and L-malic acid in a 1:1 molar ratio. google.com

The general procedure for synthesis and crystal growth is as follows:

L-arginine and L-malic acid are dissolved in water.

The resulting solution is concentrated under reduced pressure to a specific volume.

A seed crystal of neutral L-arginine L-malate is introduced to the concentrated mixture to initiate crystallization. google.com

An organic solvent, such as methanol (B129727), is added portion-wise with stirring. google.com

The mixture is then cooled, leading to the precipitation of crystals.

The precipitated crystals are collected by filtration, washed (e.g., with an 80% aqueous methanol solution), and dried to yield the final product, which has been identified as neutral L-arginine L-malate anhydrate (anhydrous). google.com

This process yields colorless granular or prismatic crystals. google.com The quality and size of crystals derived from amino acids are often dependent on factors such as the pH of the solution and the method of crystallization (e.g., slow evaporation vs. solvent precipitation). researchgate.net

**2.2. Advanced Structural Elucidation Techniques

A variety of analytical techniques are employed to determine the structure and physicochemical properties of newly synthesized crystalline compounds.

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure, including lattice parameters and space group, of a crystalline solid. While detailed single-crystal XRD data for L-arginine L-malate is not prevalent in the reviewed literature, extensive studies have been conducted on its close isomer, L-arginine maleate (B1232345) dihydrate (LAMD), which is formed from L-arginine and maleic acid.

For comparative purposes, the single-crystal XRD data for L-arginine maleate dihydrate reveals that it crystallizes in a triclinic system with the P1 space group. nih.govscirp.org The lattice parameters from these studies are presented below.

Table 1: Comparative Single Crystal XRD Data for L-Arginine Maleate Dihydrate This data is for the related compound L-Arginine Maleate Dihydrate and is provided for illustrative and comparative purposes.

| Lattice Parameter | Value (Reference scirp.org) | Value (Reference researchgate.net) |

|---|---|---|

| a | 5.264 Å | 5.264(3) Å |

| b | 8.039 Å | 8.039(3) Å |

| c | 9.786 Å | 9.784(3) Å |

| α | 106.19° | 106.19(3)° |

| β | 97.27° | 97.24(3)° |

| γ | 101.64° | 101.66(2)° |

| Crystal System | Triclinic | Triclinic |

| Space Group | P1 | Not specified |

Powder XRD analysis is also used to confirm the crystalline nature of the synthesized material. scirp.orgresearchgate.net For L-arginine malate (B86768), such analysis would be used to confirm the phase purity of the synthesized product.

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the compound. For neutral L-arginine L-malate, an IR spectrum has been used as a key identification tool. google.com The spectrum is characterized by vibrational bands corresponding to the functional groups of both L-arginine (guanidinium, amino, and carboxylate groups) and L-malic acid (hydroxyl and carboxylate groups). The interactions between these groups, such as hydrogen bonding, lead to shifts in the band positions compared to the individual starting materials.

While a detailed band assignment for L-arginine malate is not available in the surveyed literature, the FTIR spectra of related compounds confirm the presence of key functional groups, such as the asymmetric and symmetric stretching of the COO⁻ groups, which typically appear between 1400 cm⁻¹ and 1600 cm⁻¹. iosrjournals.org

Information regarding the electronic spectroscopic characterization (UV-Visible-Near Infrared) of this compound is not detailed in the available literature. For comparison, studies on L-arginine maleate show it to be transparent in the visible and near-infrared regions, with a UV cut-off wavelength around 238-300 nm. researchgate.netscirp.org

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are crucial for determining the thermal stability, melting point, and decomposition behavior of a compound.

For neutral L-arginine L-malate anhydrate, thermal analysis has been performed. google.com The compound has a distinct melting point of approximately 219-220 °C, at which it also decomposes. google.com TGA and DTA curves provide detailed information on this process. TGA measures the change in mass as a function of temperature, indicating the loss of volatile components like water or the decomposition of the compound itself. DTA measures the difference in temperature between the sample and a reference, revealing exothermic or endothermic transitions such as melting and crystallization. google.com The analysis of L-arginine L-malate confirmed it to be an anhydrous (water-free) salt. google.com

Table 2: Physicochemical Properties of Neutral L-Arginine L-Malate Anhydrate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₄O₇ | google.com |

| Appearance | Colorless granular or prismatic crystals | google.com |

| Melting Point | 219-220 °C (decomposes) | google.com |

| Specific Rotation [α]D²⁰ | +20.94° (c=8, 6 N HCl) | google.com |

| Form | Anhydrate (Anhydrous) | google.com |

Vibrational and Electronic Spectroscopic Characterization (e.g., Fourier Transform Infrared, UV-Visible-Near Infrared)

Theoretical Studies of this compound Intermolecular Interactions

Specific theoretical studies and computational analyses of the intermolecular interactions within the this compound crystal are not widely available in the reviewed scientific literature. However, the nature of these interactions can be inferred from the molecular structures of the constituent components.

The primary forces governing the crystal packing are expected to be extensive hydrogen bonds. The L-arginine molecule, existing as a zwitterion, possesses a positively charged guanidinium (B1211019) group and a negatively charged carboxylate group. The guanidinium group, with its five hydrogen bond donors, is a potent director of intermolecular interactions. nih.govumich.edu The L-malic acid molecule provides multiple hydrogen bond donor and acceptor sites through its two carboxylic acid groups and one hydroxyl group.

The crystal structure is likely stabilized by a complex three-dimensional network of intermolecular interactions, including:

Salt-bridge interactions between the positively charged guanidinium group of arginine and the negatively charged carboxylate groups of malate.

Hydrogen bonds involving the amino group of arginine, the hydroxyl group of malate, and the carboxylate/carboxyl groups of both molecules.

These types of carboxylate-guanidyl group interactions are known to form robust and specific pairing patterns that are fundamental to the aggregation in arginine-containing crystal structures. nih.gov The "stickiness" of the arginine sidechain in forming crystal-packing contacts is well-documented and attributed to the strong interaction potential of the guanidino group. nih.gov

Biochemical and Enzymatic Mechanisms Involving L Arginine and Malate Metabolites

L-Arginine Metabolic Pathways and Regulatory Enzymes

L-arginine, a semi-essential amino acid, is a crucial substrate for several metabolic pathways that produce a variety of bioactive molecules essential for numerous physiological processes. creative-proteomics.comresearchgate.net These pathways are tightly regulated by specific enzymes that control the fate of L-arginine and the production of its derivatives.

Nitric Oxide Synthase (NOS) Mediated Nitric Oxide Biosynthesis

Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine by a family of enzymes known as nitric oxide synthases (NOS). wikipedia.orgoup.com This process is a complex oxidation reaction where L-arginine is converted to L-citrulline and NO. oup.commdpi.com The reaction requires molecular oxygen and NADPH as co-substrates, and flavin adenine (B156593) dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (B1682763) (BH4) as cofactors. oup.com

The synthesis of NO from L-arginine occurs in two main steps. First, L-arginine is hydroxylated to form an intermediate, Nω-hydroxy-L-arginine. oup.com This intermediate is then oxidized to produce L-citrulline and NO. oup.com The entire process involves the transfer of electrons from NADPH, facilitated by the flavins in the reductase domain of the enzyme, to the heme group in the oxygenase domain where L-arginine is oxidized. oup.com

There are three primary isoforms of NOS:

Neuronal NOS (nNOS or NOS1): Found primarily in nervous tissue, it plays a role in neural development and may act as a retrograde neurotransmitter. wikipedia.org

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for modulating vascular tone and blood flow. wikipedia.orgmdpi.com

Inducible NOS (iNOS or NOS2): This isoform is involved in the immune response and can be induced by various stimuli. It produces NO as a defense mechanism. wikipedia.orgoup.com

The activity of nNOS and eNOS is regulated by calcium-calmodulin, while iNOS can bind calmodulin even at low calcium concentrations. wikipedia.orgoup.com The availability of L-arginine and the cofactor BH4 are critical for the efficient production of NO by all NOS isoforms. mdpi.comoup.com

| Feature | Description | References |

| Substrate | L-arginine | wikipedia.orgoup.com |

| Products | Nitric Oxide (NO), L-citrulline | oup.commdpi.com |

| Enzyme | Nitric Oxide Synthase (NOS) | wikipedia.orgoup.com |

| Cofactors | NADPH, FAD, FMN, BH4 | oup.com |

| Intermediate | Nω-hydroxy-L-arginine | oup.com |

| Isoforms | nNOS (NOS1), iNOS (NOS2), eNOS (NOS3) | wikipedia.orgoup.com |

Urea (B33335) Cycle Dynamics and Associated Enzymatic Activities

The urea cycle is a vital metabolic pathway that primarily occurs in the liver and to a lesser extent in the kidneys. Its main function is to convert toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion. wikipedia.org L-arginine is a central component of this cycle. eajem.com

The key enzymes involved in the urea cycle that are directly related to L-arginine metabolism are:

Argininosuccinate (B1211890) Synthase (ASS): This enzyme catalyzes the condensation of citrulline and aspartate to form argininosuccinate. This reaction is ATP-dependent. wikipedia.orgnih.gov

Argininosuccinate Lyase (ASL): ASL cleaves argininosuccinate to produce L-arginine and fumarate (B1241708). wikipedia.orgnih.gov The L-arginine produced can then enter various metabolic pathways.

Arginase: This manganese-containing enzyme catalyzes the final step of the urea cycle, hydrolyzing L-arginine into urea and ornithine. nih.gov Ornithine is then transported back into the mitochondria to continue the cycle.

Ornithine Transcarbamoylase (OTC): While not directly metabolizing L-arginine, OTC is crucial for the cycle's continuation. It catalyzes the reaction between ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline in the mitochondria. wikipedia.org

The regulation of these enzymes is primarily transcriptional and is influenced by hormones such as glucagon, insulin (B600854), and glucocorticoids. researchgate.net While the complete urea cycle is mainly restricted to the liver, individual enzymes of the cycle are expressed in various other tissues where they participate in the synthesis of L-arginine for other metabolic purposes. researchgate.net

| Enzyme | Function in Urea Cycle | Location | References |

| Argininosuccinate Synthase (ASS) | Synthesizes argininosuccinate from citrulline and aspartate. | Cytoplasm | wikipedia.orgnih.gov |

| Argininosuccinate Lyase (ASL) | Cleaves argininosuccinate to form L-arginine and fumarate. | Cytoplasm | wikipedia.orgnih.gov |

| Arginase | Hydrolyzes L-arginine to urea and ornithine. | Cytoplasm | nih.gov |

| Ornithine Transcarbamoylase (OTC) | Converts ornithine and carbamoyl phosphate to citrulline. | Mitochondria | wikipedia.org |

Biosynthesis of Polyamines and Other Arginine-Derived Metabolites

L-arginine serves as a precursor for the synthesis of polyamines, which are small, positively charged molecules essential for cell proliferation, differentiation, and other cellular functions. nih.gov The primary pathway for polyamine synthesis from L-arginine involves its conversion to ornithine, which is then decarboxylated to form putrescine, the simplest polyamine. mdpi.com Putrescine can be further converted to higher polyamines like spermidine (B129725) and spermine. nih.gov

The conventional pathway for putrescine synthesis from arginine proceeds via the following steps:

Arginase converts L-arginine to L-ornithine and urea. oup.com

Ornithine decarboxylase (ODC) then decarboxylates L-ornithine to produce putrescine. mdpi.com

An alternative pathway for polyamine synthesis exists, particularly in lower organisms but also identified in mammals, which bypasses ornithine. oup.com This pathway involves:

Arginine decarboxylase (ADC) , which converts L-arginine directly to agmatine (B1664431). oup.com

Agmatinase (AGMAT) then hydrolyzes agmatine to putrescine and urea. oup.com

This alternative ADC/AGMAT-dependent pathway can act as a rescue mechanism when the conventional ODC-dependent pathway is compromised. oup.com

Creatine (B1669601) and Agmatine Metabolic Routes

L-arginine is a key player in the synthesis of creatine, an important molecule for energy storage in muscle and brain tissue. creative-proteomics.com The synthesis of creatine from L-arginine involves two main enzymatic steps:

Arginine:glycine amidinotransferase (AGAT) transfers the guanidino group from L-arginine to glycine, forming guanidinoacetate and ornithine. creative-proteomics.com

Guanidinoacetate N-methyltransferase (GAMT) then methylates guanidinoacetate, using S-adenosylmethionine as a methyl donor, to produce creatine. creative-proteomics.com

Agmatine, another important metabolite, is synthesized directly from L-arginine through the action of arginine decarboxylase (ADC) . cambridge.org Agmatine is considered a putative neurotransmitter and is involved in various neuromodulatory functions. cambridge.org

Malate's Integrative Role in Central Carbon Metabolism

Malate (B86768) is a dicarboxylic acid that plays a central role in cellular metabolism, acting as a key intermediate in several metabolic pathways.

Tricarboxylic Acid (TCA) Cycle Intermediate Functions

Malate is a crucial intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle. promegaconnections.com The TCA cycle is the central hub of cellular respiration in mitochondria, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy in the form of ATP.

Within the TCA cycle, malate is involved in two key reversible reactions:

Fumarase catalyzes the hydration of fumarate to form L-malate. promegaconnections.com

Malate dehydrogenase then oxidizes L-malate to oxaloacetate, a reaction that is coupled with the reduction of NAD+ to NADH. plos.org This generated NADH then donates its electrons to the electron transport chain, leading to ATP production.

Beyond its direct role in the TCA cycle, malate is a key component of the malate-aspartate shuttle . This shuttle is essential for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria for oxidative phosphorylation. promegaconnections.comnih.gov This process is vital for maximizing ATP yield from glycolysis. Malate also participates in anaplerotic reactions, replenishing TCA cycle intermediates that may be depleted for biosynthetic purposes. promegaconnections.com Furthermore, malate can be converted to pyruvate (B1213749) by malic enzyme, a reaction that generates NADPH, which is important for anabolic reactions and managing oxidative stress. promegaconnections.com

| Metabolite | Key Roles | References |

| L-Arginine | Precursor for Nitric Oxide, Urea, Polyamines, Creatine, Agmatine | creative-proteomics.comresearchgate.net |

| L-Citrulline | Intermediate in NO synthesis and Urea Cycle | oup.commdpi.com |

| Ornithine | Intermediate in Urea Cycle and Polyamine synthesis | nih.govmdpi.com |

| Urea | End product of Urea Cycle for nitrogen excretion | wikipedia.orgnih.gov |

| Putrescine | Primary polyamine synthesized from ornithine or agmatine | mdpi.comoup.com |

| Spermidine | Higher polyamine synthesized from putrescine | nih.gov |

| Spermine | Higher polyamine synthesized from spermidine | nih.gov |

| Creatine | Energy storage molecule synthesized from arginine and glycine | creative-proteomics.com |

| Agmatine | Neurotransmitter synthesized from arginine | cambridge.org |

| Malate | TCA Cycle intermediate, component of malate-aspartate shuttle | promegaconnections.comnih.gov |

| Fumarate | TCA Cycle intermediate, precursor to malate | wikipedia.orgpromegaconnections.com |

| Oxaloacetate | TCA Cycle intermediate, product of malate oxidation | plos.org |

| Guanidinoacetate | Intermediate in creatine synthesis | creative-proteomics.com |

| Argininosuccinate | Intermediate in the Urea Cycle | wikipedia.orgnih.gov |

| Nω-hydroxy-L-arginine | Intermediate in Nitric Oxide synthesis | oup.com |

| Acetyl-CoA | Fuel for the TCA Cycle | plos.org |

| Pyruvate | Product of malic enzyme acting on malate | promegaconnections.com |

| Aspartate | Amino acid involved in the malate-aspartate shuttle and urea cycle | wikipedia.orgnih.gov |

| Carbamoyl phosphate | Molecule that enters the urea cycle | wikipedia.org |

| Glucagon | Hormone that regulates urea cycle enzymes | researchgate.net |

| Insulin | Hormone that regulates urea cycle enzymes | researchgate.net |

| Glucocorticoids | Hormones that regulate urea cycle enzymes | researchgate.net |

| S-adenosylmethionine | Methyl donor in creatine synthesis | creative-proteomics.com |

| Glycine | Amino acid required for creatine synthesis | creative-proteomics.com |

| NAD+ / NADH | Coenzymes involved in redox reactions of the TCA cycle | plos.org |

| NADP+ / NADPH | Coenzymes involved in anabolic reactions | promegaconnections.com |

| ATP | Main energy currency of the cell | wikipedia.orgpromegaconnections.com |

| FAD / FADH2 | Coenzymes involved in redox reactions | oup.com |

| Tetrahydrobiopterin (BH4) | Cofactor for Nitric Oxide Synthase | oup.com |

| Calcium-calmodulin | Regulatory complex for nNOS and eNOS | wikipedia.orgoup.com |

| Ammonia | Toxic byproduct detoxified by the Urea Cycle | wikipedia.org |

Anaplerotic and Cataplerotic Interconnections with Amino Acid Pools (e.g., Aspartate, Oxaloacetate)

The metabolic pathways of L-arginine and malate are intricately linked with the central energy-producing hub of the cell, the tricarboxylic acid (TCA) cycle. These connections are maintained through anaplerotic and cataplerotic reactions, which replenish or drain the pool of TCA cycle intermediates, respectively. wikipedia.orgx-mol.com This balance is crucial for maintaining cellular homeostasis, allowing the cell to adapt to changing demands for energy production and biosynthesis. wikipedia.organnualreviews.org The amino acid pools of aspartate and its precursor, oxaloacetate, are central to these interconnections.

L-arginine's metabolism is primarily linked to the TCA cycle through the urea cycle. A key reaction in the de novo synthesis of arginine is the cleavage of argininosuccinate by the enzyme argininosuccinate lyase (ASL). mdpi.com This reaction yields not only L-arginine but also fumarate, a direct intermediate of the TCA cycle. mdpi.comnews-medical.net The introduction of fumarate into the TCA cycle is an anaplerotic process, refilling the pool of intermediates. This fumarate is subsequently hydrated to malate, which is then oxidized to oxaloacetate, further contributing to the cycle's capacity. researchgate.net

Conversely, the synthesis of argininosuccinate itself is a cataplerotic process. The reaction, catalyzed by argininosuccinate synthetase (ASS), condenses L-citrulline with aspartate. mdpi.com This aspartate is typically derived from the transamination of the TCA cycle intermediate oxaloacetate. eduinput.comproteopedia.org Therefore, the synthesis of L-arginine drains the TCA cycle of oxaloacetate (via aspartate), a process known as cataplerosis, to provide nitrogen for the urea cycle. x-mol.comresearchgate.net This bidirectional link, where arginine synthesis both consumes and produces TCA cycle intermediates, is sometimes referred to as the "Krebs Bicycle" or the Aspartate-Argininosuccinate shunt, highlighting the tight integration of the two pathways. eduinput.com

Malate, as a core intermediate of the TCA cycle, is also a key player in connecting cytosolic and mitochondrial metabolite pools, particularly through the malate-aspartate shuttle. sketchy.comsmpdb.ca This shuttle is essential for transporting reducing equivalents (NADH) produced during glycolysis into the mitochondrial matrix for oxidative phosphorylation. adpcollege.ac.intaylorandfrancis.com The shuttle's mechanism involves the continuous interconversion of malate, oxaloacetate, and aspartate across the inner mitochondrial membrane, directly linking the availability of these molecules between the cytosol and the mitochondrial matrix. wikidoc.orgnih.gov For instance, cytosolic oxaloacetate is reduced to malate to enter the mitochondria, and once inside, it is re-oxidized to oxaloacetate, which can then be transaminated to aspartate to be shuttled back out. adpcollege.ac.in This process underscores the dynamic interconnection between malate flux and the aspartate/oxaloacetate amino acid pool. oup.com

Table 1: Key Enzymatic Reactions Connecting L-Arginine and Malate Metabolism with the TCA Cycle

| Reaction Type | Enzyme | Substrates | Products | Metabolic Consequence |

| Anaplerosis | Argininosuccinate Lyase (ASL) | Argininosuccinate | L-Arginine, Fumarate | Replenishes the TCA cycle with fumarate. mdpi.comnews-medical.net |

| Cataplerosis | Argininosuccinate Synthetase (ASS) | L-Citrulline, Aspartate, ATP | Argininosuccinate, AMP, PPi | Drains the TCA cycle via consumption of aspartate (derived from oxaloacetate). mdpi.comeduinput.com |

| Anaplerosis | Pyruvate Carboxylase | Pyruvate, HCO3-, ATP | Oxaloacetate, ADP, Pi | Replenishes oxaloacetate, a precursor for both the TCA cycle and aspartate synthesis. wikipedia.orgresearchgate.net |

| Shuttle/Flux | Malate Dehydrogenase (MDH) | Malate, NAD+ | Oxaloacetate, NADH, H+ | Interconverts malate and oxaloacetate in both the cytosol and mitochondria. sketchy.comtaylorandfrancis.com |

| Shuttle/Flux | Aspartate Aminotransferase (AST) | Oxaloacetate, Glutamate (B1630785) | Aspartate, α-Ketoglutarate | Interconverts oxaloacetate and aspartate, linking TCA intermediates to amino acid pools. wikidoc.orgoup.com |

Interdependent Metabolic Fluxes and Synergistic Interactions between L-Arginine and Malate

The metabolic pathways of L-arginine and malate are not merely interconnected but exhibit interdependent fluxes and synergistic interactions that are crucial for cellular function. The metabolism of each compound can directly influence the rate and availability of the other, creating a tightly regulated metabolic network. This synergy is particularly evident in the context of nitric oxide (NO) synthesis, for which L-arginine is the direct substrate. nih.gov

A primary example of this interdependence is the flow of carbon from the urea cycle to the TCA cycle. The synthesis of L-arginine from L-citrulline results in the co-production of fumarate. mdpi.comnews-medical.net This fumarate directly enters the TCA cycle, where the enzyme fumarase hydrates it to form L-malate. mdpi.com This flux directly increases the intramitochondrial pool of malate, which can then be oxidized to oxaloacetate to drive the TCA cycle and ATP production or be used for other biosynthetic pathways. researchgate.net

Conversely, the synthesis of L-arginine is fundamentally dependent on the flux of intermediates from the TCA cycle. The reaction catalyzed by argininosuccinate synthetase requires a continuous supply of aspartate. mdpi.com The primary source of this aspartate is the transamination of oxaloacetate, a reaction catalyzed by aspartate aminotransferase. eduinput.com Since malate is the direct precursor to oxaloacetate within the TCA cycle (via malate dehydrogenase), the availability and metabolic flux of malate directly impact the cell's capacity to generate the aspartate required for L-arginine synthesis. proteopedia.org

This synergistic relationship has been demonstrated experimentally. Research on a rat model of salt-sensitive hypertension, which exhibits fumarase insufficiency, revealed a multi-step metabolic pathway linking these metabolites. nih.gov In this model, decreased fumarase activity led to lower levels of malate, which in turn resulted in reduced concentrations of aspartate, L-arginine, and NO in the kidneys. nih.gov Crucially, supplementation with either L-malate or aspartate was shown to restore renal levels of L-arginine and NO, leading to an attenuation of hypertension. nih.gov This finding provides strong evidence for a synergistic pathway where malate availability directly supports L-arginine production and its subsequent use for NO synthesis.

Table 2: Research Findings on the Effect of Malate and Aspartate Supplementation Data derived from a study on Dahl salt-sensitive (SS) rats, a model for hypertension. nih.gov

| Treatment Group | Renal Malate Level | Renal Aspartate Level | Renal L-Arginine Level | Renal NO Level | Blood Pressure Outcome |

| SS Rats (Control) | Decreased | Decreased | Decreased | Decreased | Hypertensive |

| SS Rats + Malate | Increased | Increased | Increased | Increased | Attenuated Hypertension |

| SS Rats + Aspartate | Unchanged | Increased | Increased | Increased | Attenuated Hypertension |

This interdependence suggests that L-arginine and malate function as a metabolic couple. The provision of malate can enhance the anaplerotic potential of the TCA cycle, ensuring a robust supply of oxaloacetate. This, in turn, facilitates the synthesis of aspartate, which is then utilized to drive the synthesis of L-arginine. The L-arginine pathway, by producing fumarate, then reciprocally replenishes the malate pool, completing a synergistic loop that supports both energy metabolism and the synthesis of critical signaling molecules like nitric oxide. eduinput.comnih.gov

Molecular and Cellular Investigations of L Arginine and Malate Bioactivity

In Vitro Cellular and Subcellular Studies

In vitro research provides a foundational understanding of the bioactivity of L-arginine at the cellular and subcellular levels. These studies, using isolated cells and tissues, have elucidated the specific molecular pathways and cellular responses influenced by this semi-essential amino acid.

L-arginine is recognized as a signaling molecule capable of activating critical intracellular pathways that regulate cell growth, proliferation, and stress responses.

GPRC6A/PI3K/AKT/mTOR Pathway Activation: L-arginine can bind to and activate the G protein-coupled receptor GPRC6A. mdpi.com This activation initiates a downstream signaling cascade involving the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway. mdpi.comconsensus.appnih.gov Studies in mouse mammary epithelial cells (mMECs) have shown that L-arginine promotes cell proliferation by activating this pathway. nih.gov The activation leads to the phosphorylation of eukaryotic initiation factor 4E binding protein 1 (4EBP1), which in turn promotes the synthesis of Cyclin D1. nih.gov This process facilitates the release of the E2F1 transcription factor, ultimately driving cell cycle progression and proliferation. nih.gov Knocking down GPRC6A or using specific inhibitors for the PI3K/AKT/mTOR pathway has been shown to abolish the proliferative effects of L-arginine in these cells. nih.gov The mTOR pathway, a nutrient-sensing kinase, is a direct target of arginine, and its activation is crucial for processes like protein synthesis. mdpi.comresearchgate.netumk.pl Conversely, arginine deprivation leads to the suppression of mTOR and p70S6K activation, which inactivates the PI3K/Akt pathway. mdpi.com

Nrf2 Pathway Activation: L-arginine supplementation has been demonstrated to enhance cellular antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. consensus.appconsensus.appcapes.gov.br The mechanism involves reducing the expression of Keap1, an inhibitor of Nrf2, which allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant responsive element (ARE)-dependent genes. capes.gov.brnih.govnih.gov This upregulation includes a suite of antioxidant enzymes such as glutathione (B108866) S-transferase (GST), glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). capes.gov.brnih.gov In C2C12 myotube cells, L-arginine was found to alleviate oxidative stress by activating the Akt-Nrf2 signaling pathway. nih.gov This activation is considered a critical component of L-arginine's protective effects against oxidative damage. nih.gov

L-arginine plays a significant role in mitigating cellular oxidative stress by bolstering antioxidant systems. It enhances the synthesis of glutathione (GSH), a primary endogenous antioxidant, and stimulates the activity of various antioxidant enzymes. consensus.appconsensus.app

In studies on pancreatic β-cells, L-arginine increased total cellular GSH and glutamate (B1630785) levels while reducing the ratio of oxidized glutathione (GSSG) to reduced glutathione (GSH), indicating a more favorable redox state. bioscientifica.comresearchgate.netnih.gov This is particularly important as these cells have low intrinsic expression of antioxidant enzymes like catalase and GSH peroxidase. bioscientifica.com The provision of L-arginine can be an essential source of L-glutamate, a precursor for GSH synthesis, especially during inflammatory stress. bioscientifica.com Furthermore, L-arginine has been shown to reduce superoxide production evoked by pro-inflammatory cytokines. bioscientifica.comresearchgate.net

Research on various cell types, including C2C12 muscle cells and endothelial cells, confirms that L-arginine supplementation can reduce the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netagrifoodscience.com It also enhances the activity and expression of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netagrifoodscience.comnih.gov However, some studies note that continuous, long-term exposure to L-arginine in cultured human endothelial cells can paradoxically induce oxidative stress via superoxide formation. nih.gov

| Cell Type/Model | Effect of L-Arginine | Key Findings | Reference |

|---|---|---|---|

| Pancreatic β-cells (BRIN-BD11) | Antioxidant Protection | Increased total cellular GSH and glutamate; reduced GSSG/GSH ratio; attenuated superoxide production from cytokine challenge. | bioscientifica.comnih.gov |

| C2C12 Myotubes | Oxidative Stress Reduction | Reduced superoxide production; increased activity and expression of CAT and other antioxidant enzymes. | nih.govresearchgate.net |

| Human Endothelial Cells (HUVEC, Ea.hy926) | Oxidative Stress Induction (Chronic Exposure) | 7-day continuous exposure increased superoxide accumulation. | nih.gov |

| EECs (Endometrial Epithelial Cells) | Oxidation Resistance | Decreased release of ROS and MDA; enhanced expression and activity of antioxidant enzymes when challenged by H2O2. | researchgate.net |

L-arginine is a critical amino acid for the proper functioning of the immune system, influencing the activity of various leukocyte populations.

Macrophage Function: The cytotoxic activity of activated macrophages is dependent on L-arginine. consensus.app Macrophages utilize L-arginine as a substrate for inducible nitric oxide synthase (iNOS) to produce nitric oxide (NO), a key molecule for killing pathogens and tumor cells. consensus.appcambridge.org Arginine availability can therefore dictate the functional polarization of macrophages, steering them towards a pro-inflammatory or anti-inflammatory phenotype. nih.gov

T-cell Proliferation and Function: T-cell activation, proliferation, and memory formation are highly dependent on L-arginine availability. nih.govunivr.it Arginine depletion leads to the arrest of T-cells in the G0-G1 phase of the cell cycle, inhibiting their proliferation. plos.orgresearchgate.net This is associated with reduced expression of cyclin D3 and cyclin-dependent kinase 4. univr.it Furthermore, L-arginine starvation can impair T-cell receptor (TCR) signaling by causing the downregulation of the CD3ζ chain. bioscientifica.comunivr.it Adequate levels of L-arginine are required for the maximal proliferation of T-lymphocytes and for their production of cytokines like interferon-gamma (IFN-γ). cambridge.orgplos.orgfrontiersin.org However, some in vitro studies suggest that excessive, pharmacologic doses of L-arginine can inhibit normal lymphocyte proliferation in response to mitogens and alloantigens. nih.gov

| Leukocyte Population | Effect of L-Arginine | Mechanism/Observation | Reference |

|---|---|---|---|

| Macrophages | Essential for Cytotoxicity | Serves as a substrate for iNOS to produce cytotoxic NO. | consensus.appcambridge.org |

| T-cells (General) | Required for Proliferation | Depletion arrests cells in G0-G1 phase and downregulates CD3ζ chain, impairing TCR signaling. | univr.itplos.orgresearchgate.net |

| CD4+ T-cells | Supports Effector Function | L-arginine supplementation restored the capacity to proliferate and produce IFN-γ in a disease model. | plos.org |

| CD8+ T-cells | High Dependency for Proliferation | Proliferation and memory formation show a more marked dependency on arginine compared to CD4+ T-cells. | nih.gov |

| Human Lymphocytes | Inhibition at High Doses | Pharmacologic doses inhibited proliferation in response to mitogen and alloantigen stimulation in vitro. | nih.gov |

L-arginine is a known insulinotropic amino acid, meaning it stimulates insulin (B600854) secretion from pancreatic β-cells. bioscientifica.comresearchgate.net This effect is crucial for glucose homeostasis.

The primary mechanism involves the transport of the cationic L-arginine into the β-cell, which leads to depolarization of the plasma membrane. bioscientifica.comdiabetesjournals.org This depolarization activates voltage-dependent calcium channels, leading to an influx of Ca2+ and subsequent exocytosis of insulin granules. bioscientifica.com This stimulation of insulin secretion by L-arginine is dose- and glucose-dependent. nih.govsoc-bdr.org

L-arginine is widely recognized as a chemical chaperone that can suppress the aggregation of proteins. consensus.appnanotempertech.comeurekaselect.com This property is valuable in preventing the formation of non-functional and potentially toxic protein aggregates that can occur when proteins unfold or misfold, particularly under stress conditions like high temperature. biologists.comfrontiersin.org

The mechanism is thought to involve the direct interaction of L-arginine with proteins. biologists.com The guanidinium (B1211019) group of arginine can interact with aromatic amino acid side chains, such as tryptophan, which often become exposed during protein unfolding. frontiersin.org By binding to these exposed hydrophobic patches, L-arginine can prevent unfolded or partially folded proteins from clumping together. biologists.com It has also been proposed that the tendency of arginine molecules to form clusters in solution contributes to its anti-aggregation effect. biologists.com While generally effective, the impact of arginine can be context-dependent; in some cases, it may alter the aggregation pathway to produce larger, different types of aggregates rather than preventing aggregation entirely. frontiersin.org

Pancreatic Beta-Cell Functional Integrity and Glucose Homeostasis

In Vivo Pre-clinical Mechanistic Research (Animal Models)

Pre-clinical studies using animal models have corroborated many of the in vitro findings and provided further mechanistic insights into the physiological effects of L-arginine. In pubertal mice, L-arginine supplementation was shown to promote the development of the mammary gland by activating the GPRC6A/PI3K/AKT/mTOR signaling pathway in vivo, confirming the relevance of this signaling cascade. nih.gov

In rat models of diabetes, L-arginine administration has been demonstrated to improve glucose tolerance and preserve nitric oxide activity, which may delay the onset of insulin resistance and renal dysfunction associated with hyperglycemic stress. nih.gov Animal studies have also been crucial in demonstrating the antioxidant effects of L-arginine. In Wistar rats, oral administration of L-arginine enhanced the antioxidant capacity in plasma and liver by stimulating glutathione synthesis and activating the Nrf2 pathway, leading to the upregulation of numerous antioxidant enzymes. capes.gov.brnih.gov

Regarding immunomodulation, research in mice with leishmaniasis, a parasitic disease, showed that local arginase activity depleted L-arginine at the lesion site, impairing T-cell proliferation and IFN-γ production. plos.org Supplementation with L-arginine restored these T-cell effector functions and reduced the parasite burden, highlighting the critical role of local arginine availability in mounting an effective immune response. plos.org Studies in infantile rats have shown that L-arginine supplementation can enhance the Th1 immune response by increasing IFN-γ production. frontiersin.org

| Animal Model | Research Focus | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Pubertal Mice | Mammary Gland Development | Activated the PI3K/AKT/mTOR signaling pathway in mammary tissue, promoting development. | nih.gov |

| Diabetic Rats | Glucose Homeostasis | Preserved nitric oxide activity, suggesting a delay in the onset of insulin resistance and renal dysfunction. | nih.gov |

| Wistar Rats | Antioxidant Defense | Stimulated glutathione synthesis and activated the Nrf2-Keap1 pathway, upregulating antioxidant enzymes. | capes.gov.brnih.gov |

| Mice (Leishmaniasis model) | Immunomodulation | Supplementation restored T-cell proliferation and IFN-γ production by overcoming local arginine depletion. | plos.org |

| Infantile Rats | Immune System Programming | Enhanced Th1 immune response by increasing IFN-γ production. | frontiersin.org |

| Hypertensive Rats | Cardiovascular Health | L-citrulline (as a precursor to L-arginine) restored NO levels and lowered blood pressure. | lsu.eduresearchgate.net |

Renal Metabolic Regulation and Systemic Hemodynamics (e.g., Hypertension Attenuation in Rodent Models)

L-arginine and malate (B86768) play crucial roles in renal metabolic regulation and systemic hemodynamics, with notable effects on the attenuation of hypertension, as demonstrated in rodent models. The Dahl salt-sensitive (SS) rat, a widely used model for human salt-sensitive hypertension, exhibits insufficiencies in fumarase, an enzyme that catalyzes the conversion of fumarate (B1241708) to L-malate in the tricarboxylic acid (TCA) cycle. researchgate.netnih.gov This impairment is linked to a cascade of metabolic alterations that contribute to elevated blood pressure.

In SS rats, decreased levels of malate in the kidneys are associated with reduced levels of aspartate, L-arginine, and consequently, nitric oxide (NO). researchgate.netresearchgate.net L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO, a critical vasodilator. researchgate.netfrontiersin.org The regeneration of L-arginine from L-citrulline, a process vital for maintaining adequate NO production, is dependent on aspartate. researchgate.netresearchgate.net Therefore, a deficiency in malate can lead to a downstream reduction in L-arginine and NO, contributing to hypertension. researchgate.netresearchgate.net

Studies have shown that supplementation with malate or aspartate can increase renal levels of L-arginine and NO, thereby attenuating hypertension in SS rats. researchgate.netresearchgate.net This highlights a multi-step metabolic pathway where malate and aspartate modulate blood pressure by influencing L-arginine and NO levels. researchgate.net The kidney is a central organ for L-arginine synthesis and recycling, with approximately 60% of arginine being generated through the recycling of citrulline. nih.gov In SS rats with eNOS haploinsufficiency, overexpression of fumarase has been shown to increase L-arginine levels and the L-arginine/citrulline ratio in the renal outer medulla, restoring NO levels in this region. nih.gov

The L-arginine-NO pathway's ability to relax renal vascular tone appears to be impaired in hypertensive states. nih.gov In hypertensive patients, particularly those with renal insufficiency, the response to L-arginine infusion is blunted, indicating a compromised endothelial function. nih.gov Rodent models of hypertension, such as those induced by N-nitro-L-arginine methyl ester (L-NAME), a NOS inhibitor, further underscore the importance of the L-arginine-NO pathway in blood pressure regulation. frontiersin.org L-citrulline supplementation has also been shown to prevent the development of hypertension in the offspring of spontaneously hypertensive rats by increasing the L-arginine/ADMA (asymmetrical dimethylarginine, an endogenous NOS inhibitor) ratio in the kidney. mdpi.com

Table 1: Effects of Malate and Aspartate on Renal Metabolites and Blood Pressure in Dahl Salt-Sensitive (SS) Rats

| Treatment Group | Renal L-Arginine Levels | Renal NO Levels | Mean Arterial Pressure (MAP) |

| SS Rats (High Salt Diet) | Decreased | Decreased | Increased |

| SS Rats (High Salt + Aspartate) | Increased | Increased | Attenuated Hypertension |

| SS Rats (High Salt + Malate) | Increased | Increased | Attenuated Hypertension |

This table is a simplified representation based on findings from studies investigating the effects of malate and aspartate supplementation in Dahl salt-sensitive rats. researchgate.netresearchgate.net

Skeletal Muscle Bioenergetics and Efficiency (e.g., ATP Production Rates, Phosphocreatine Recovery Kinetics)

L-arginine and malate significantly influence skeletal muscle bioenergetics and efficiency, primarily through their roles in nitric oxide (NO) production and the tricarboxylic acid (TCA) cycle, respectively. The combination, often as citrulline malate, has been shown to enhance aerobic energy production in exercising human muscle. caldic.comresearchgate.net

L-arginine contributes to these effects by serving as the precursor for NO synthesis. umk.plumk.pl NO plays a role in vasodilation, enhancing blood flow and the delivery of oxygen and nutrients to active muscles. umk.plumk.pl Furthermore, NO may improve mitochondrial efficiency and reduce the ATP cost of muscle force production. gssiweb.org L-arginine supplementation has also been linked to the stimulation of mitochondrial biogenesis. mdpi.comresearchgate.net

Research in rodent models has shown that citrulline malate supplementation can improve muscular efficiency by enhancing specific muscle force production. mdpi.com In humans, these metabolic changes are associated with a reduction in the sensation of fatigue during exercise. caldic.commdpi.com

Table 2: Effects of Citrulline Malate Supplementation on Skeletal Muscle Bioenergetics

| Parameter | Effect of Citrulline Malate Supplementation | Reference |

| Oxidative ATP Production Rate | ▲ 34% increase during exercise | caldic.comresearchgate.netmdpi.com |

| Phosphocreatine (PCr) Recovery Rate | ▲ 20% increase post-exercise | caldic.commdpi.comgssiweb.org |

| Sensation of Fatigue | ▼ Significant reduction | caldic.commdpi.com |

| Muscle Efficiency (in rats) | ▲ Improved specific muscle force production | mdpi.com |

This table summarizes key findings on the impact of citrulline malate on muscle bioenergetics. The values are based on specific study results and may vary.

Host Defense Mechanisms Against Pathogenic Microorganisms (e.g., Mycobacterial Infection Models)

L-arginine metabolism is a critical component of the host's innate immune response, particularly in the defense against pathogenic microorganisms like Mycobacterium tuberculosis (Mtb). nih.gov The balance between two key enzymes that utilize L-arginine, inducible nitric oxide synthase (iNOS) and arginase, dictates the direction of the immune response. nih.gov

In M1-polarized macrophages, which are associated with a pro-inflammatory and anti-microbial response, iNOS metabolizes L-arginine to produce nitric oxide (NO) and L-citrulline. frontiersin.org NO possesses potent antimicrobial properties that are crucial for controlling intracellular pathogens such as Mtb. frontiersin.orgmdpi.com The synthesis of L-arginine from L-citrulline within myeloid cells is essential for sustaining NO production and driving host defense against mycobacteria. aai.orgnih.gov During mycobacterial infection, pulmonary L-citrulline concentrations increase, coinciding with elevated expression of iNOS and the enzymes responsible for recycling citrulline to arginine: argininosuccinate (B1211890) synthase 1 (ASS1) and argininosuccinate lyase (ASL). aai.orgnih.gov

Conversely, M2-polarized macrophages, which are involved in anti-inflammatory and tissue repair processes, express high levels of arginase. frontiersin.org Arginase converts L-arginine to ornithine and urea (B33335), thereby depleting the L-arginine pool available for iNOS and dampening the NO-mediated antimicrobial response. frontiersin.orgmdpi.com Some pathogens can manipulate this balance to their advantage by inducing arginase expression, thus attenuating the host's defense mechanisms. nih.gov

Studies using mouse models with a selective deletion of L-arginine synthesis from L-citrulline in myeloid cells have demonstrated the importance of this recycling pathway. These mice show diminished clearance of Mycobacterium bovis BCG and an increased burden of virulent Mtb in the lungs. aai.orgnih.gov This highlights that the intracellular regeneration of L-arginine from citrulline is a vital host defense mechanism against mycobacterial infections. aai.orgnih.govresearchgate.net

Table 3: Role of L-Arginine Metabolism in Macrophage Response to Mycobacteria

| Macrophage Polarization | Key Enzyme | L-Arginine Metabolites | Immune Function |

| M1 (Pro-inflammatory) | Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide (NO), L-Citrulline | Antimicrobial activity, pathogen killing |

| M2 (Anti-inflammatory) | Arginase | Ornithine, Urea | Tissue repair, immunosuppression |

This table illustrates the differential metabolism of L-arginine in M1 and M2 macrophages and its implications for host defense against mycobacteria. frontiersin.orgmdpi.com

Enterohepatic Circulation and Amino Acid Recycling

The metabolism of L-arginine is intricately linked to enterohepatic circulation and the inter-organ recycling of amino acids. The small intestine and the kidneys are the primary sites for endogenous L-arginine synthesis. frontiersin.orgembopress.org In the small intestine, dietary glutamate and glutamine are converted to citrulline. embopress.org This newly synthesized citrulline is released into the portal circulation and is primarily taken up by the kidneys. nih.govfrontiersin.org

In the kidneys, L-citrulline is efficiently converted back to L-arginine through the sequential action of two cytosolic enzymes: argininosuccinate synthase (ASS) and argininosuccinate lyase (ASL). embopress.orgnih.gov This renal synthesis accounts for a significant portion of the body's L-arginine pool. nih.gov The regenerated L-arginine is then released into the systemic circulation for use by various tissues.

This inter-organ pathway, often referred to as the intestinal-renal axis for arginine synthesis, is crucial for maintaining systemic L-arginine homeostasis. physiology.org L-arginine itself is subject to significant first-pass metabolism in the intestine, where it can be converted to citrulline by the combined action of arginase II and ornithine transcarbamylase. physiology.org

The recycling of L-citrulline to L-arginine is not limited to the kidneys and occurs in other cell types as well, including endothelial cells and macrophages. nih.gov In these cells, the recycling pathway is critical for sustaining nitric oxide (NO) production, as the NO synthase reaction itself produces L-citrulline from L-arginine. frontiersin.orgnih.gov This cellular recycling allows for a continuous supply of substrate for NO synthesis, which is particularly important under conditions of increased NO demand or limited extracellular L-arginine availability. frontiersin.orgnih.gov The liver plays a significant role in the urea cycle, where arginase metabolizes L-arginine to ornithine and urea, but it has a limited capacity to synthesize arginine from citrulline due to low levels of ASS. physiology.org

L Arginine and Malate in Agricultural and Plant Science Research

Plant Stress Physiology and Abiotic Stress Mitigation

L-Arginine and malate (B86768) are crucial in helping plants cope with various abiotic stresses such as salinity, drought, and nitrogen deficiency.

L-Arginine's Role: Exogenous application of L-Arginine has been shown to alleviate the adverse effects of salinity and drought stress in various plant species. tandfonline.comnih.gov It acts as a precursor for the biosynthesis of proline and polyamines, which are critical osmoprotectants that help in osmotic adjustment and maintaining water balance under stress. tandfonline.comresearchgate.net For instance, in pea plants under salinity stress, arginine application led to a significant increase in proline content. tandfonline.com Arginine also serves as a precursor for nitric oxide (NO), a key signaling molecule involved in plant responses to both biotic and abiotic stresses. tandfonline.comnih.gov Studies on maize seedlings demonstrated that L-arginine application mitigated drought-induced growth inhibition by enhancing the plant's tolerance mechanisms. nih.govmdpi.com In the case of nitrogen deficiency, arginine, with its high nitrogen-to-carbon ratio, can serve as an important nitrogen source, promoting the absorption and utilization of other essential nutrients like phosphorus and potassium under low-nitrogen conditions. frontiersin.org Research on Malus hupehensis (apple) showed that exogenous arginine effectively alleviated nitrogen-deficiency stress. frontiersin.org

Malate's Role: Malate is a central molecule in plant metabolism with multiple functions in stress mitigation. nih.gov It acts as an osmoticum, helping to maintain cellular turgor under drought and salinity. nih.gov Malate metabolism is also integral to a plant's tolerance to aluminum toxicity in acidic soils, where it is secreted from roots to chelate toxic aluminum ions. researchgate.net Furthermore, malate plays a role in balancing the cell's energy and reducing power, which is vital for coping with environmental stresses. portlandpress.com The accumulation of malate is a known response in plants facing water stress, where it contributes to osmotic adjustment. mdpi.com

The combination of L-Arginine's role in signaling and osmolyte production with malate's function in energy metabolism and osmotic regulation suggests that L-Arginine malate could offer a dual-action mechanism for enhancing plant resilience to a range of abiotic stresses.

| Component | Stress Type | Observed Effect in Research | Plant Species | Reference |

|---|---|---|---|---|

| L-Arginine | Salinity | Mitigated adverse effects, increased proline content. | Pea (Pisum sativum L.) | tandfonline.com |

| L-Arginine | Drought | Alleviated growth inhibition and oxidative damage. | Maize (Zea mays L.) | nih.govmdpi.com |

| L-Arginine | Nitrogen Deficiency | Alleviated stress and promoted nutrient absorption. | Apple (Malus hupehensis) | frontiersin.org |

| Malate | General Abiotic Stress | Plays a role in coping with environmental stress and energy balance. | General | portlandpress.com |

| Malate | Water Stress | Accumulates as an osmoprotectant. | Grape (Vitis vinifera L.) | mdpi.com |

Regulation of Plant Antioxidant Enzyme Activities and Gene Expression

Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), causing oxidative damage to plant cells. Both L-Arginine and malate contribute to the regulation of the plant's antioxidant defense system.

L-Arginine's Influence: Exogenous L-Arginine application has been found to enhance the activity of key antioxidant enzymes. agrifoodscience.com In studies on maize subjected to salt stress, L-Arginine treatments increased the activities of superoxide (B77818) dismutase (SOD), peroxidase (POD), and ascorbate (B8700270) peroxidase (APX), along with the expression levels of their corresponding genes (ZmSOD, ZmPOD, and ZmAPX). agrifoodscience.com Similarly, in maize seedlings under drought stress, L-arginine supplementation upregulated the activities of multiple antioxidant enzymes, including catalase (CAT), glutathione (B108866) reductase (GR), and SOD, which corresponded with a reduction in oxidative damage markers like hydrogen peroxide (H₂O₂) and malondialdehyde (MDA). nih.govmdpi.com In tomato plants under heat stress, arginine modulated APX and CAT activities, protecting the plants from oxidative imbalance. scielo.br

Malate's Influence: Malate metabolism is interconnected with the cellular redox state. While direct studies on malate's regulation of antioxidant enzymes in plants are less common, its role in metabolic pathways that produce reducing equivalents (like NADPH) is well-established. portlandpress.com These reducing equivalents are essential for the regeneration of antioxidants such as ascorbate and glutathione, which are substrates for enzymes like APX and GR. Research in aged rats has shown that L-malate can enhance the gene expression of antioxidant enzymes like SOD and glutathione peroxidase (GSH-Px) in the liver, suggesting a potential, though not yet fully explored, parallel mechanism in plants. nih.gov

By boosting the enzymatic antioxidant system, L-Arginine helps to scavenge harmful ROS directly. Malate contributes indirectly by supporting the energy and reducing power needed for the antioxidant cycle. Therefore, this compound could provide a comprehensive defense against oxidative stress.

| Component | Enzyme/Compound | Observed Effect in Research | Stress Condition | Plant Species | Reference |

|---|---|---|---|---|---|

| L-Arginine | SOD, POD, APX Activity & Gene Expression | Increased activity and expression. | Salinity | Maize (Zea mays) | agrifoodscience.com |

| L-Arginine | CAT, GR, SOD, APX, POD Activity | Increased activity by up to 181.1% (GR). | Drought | Maize (Zea mays L.) | nih.govmdpi.com |

| L-Arginine | Hydrogen Peroxide (H₂O₂), MDA | Reduced levels. | Drought | Maize (Zea mays L.) | nih.govmdpi.com |

| L-Arginine | APX, CAT Activity | Modulated enzyme activities. | Heat Stress | Tomato (Solanum lycopersicum L.) | scielo.br |

Role in Nitrogen Assimilation, Storage, and Remobilization in Plants

Nitrogen is a critical macronutrient, and its efficient use is paramount for plant growth. Arginine and malate are both central to nitrogen metabolism.

L-Arginine's Role: L-Arginine is a key amino acid for nitrogen storage and transport in plants, primarily because it has the highest nitrogen-to-carbon ratio among the proteinogenic amino acids. nih.govfrontiersin.org It often serves as a major form of nitrogen stored in the seeds and vegetative storage organs of many plants, such as conifers and legumes. nih.govmdpi.com During germination and regrowth, this stored arginine is catabolized to remobilize nitrogen for the synthesis of other amino acids and proteins needed by the growing tissues. nih.govresearchgate.net Arginine metabolism is thus fundamental to the plant's nitrogen economy, influencing nitrogen distribution and recycling. nih.govmdpi.com

Malate's Role: Malate plays a crucial supportive role in nitrogen assimilation. It provides the carbon skeletons necessary for converting inorganic nitrogen (assimilated as ammonium) into amino acids. researchgate.netresearchgate.net This function is particularly vital in symbiotic nitrogen fixation in legume root nodules, where malate is the primary carbon source supplied to the nitrogen-fixing bacteroids. researchgate.netmdpi.com The metabolism of malate within the mitochondria generates both the energy (ATP) and the carbon precursors required for the assimilation of fixed nitrogen into amino acids like glutamate (B1630785) and glutamine. researchgate.netmdpi.com

The combination of a primary nitrogen carrier (L-Arginine) and a key carbon skeleton provider (malate) in a single compound could enhance a plant's nitrogen use efficiency. This compound could facilitate both the transport of stored nitrogen and its subsequent assimilation into new organic compounds.

Photosynthetic Performance and Chlorophyll (B73375) Pigment Content Regulation

Photosynthesis is the ultimate source of energy for plant growth, and its efficiency is often compromised by environmental stress.

L-Arginine's Influence: Research indicates that exogenous L-Arginine can positively affect photosynthetic performance. In maize seedlings under drought, L-arginine application increased chlorophyll content by over 150% and improved the maximal photochemical efficiency of photosystem II (Fv/Fm), helping to restore the chloroplasts' structure. nih.govmdpi.com Studies on Malus hupehensis under nitrogen deficiency also showed that arginine increased the net photosynthetic rate and chlorophyll content. frontiersin.org This effect is partly attributed to arginine's role as a nitrogen source, as nitrogen is a major component of chlorophyll and the proteins of the photosynthetic apparatus. frontiersin.orgmdpi.com There is also evidence that arginine metabolism is functionally coupled with chlorophyll biosynthesis. nih.gov

Malate's Influence: Malate is a key metabolite in photosynthesis. In C4 plants, it acts as a temporary storage molecule for CO₂, transporting it from mesophyll cells to bundle sheath cells to be concentrated around RuBisCO, thus increasing photosynthetic efficiency in hot, dry conditions. portlandpress.com In C3 plants, malate is a central component of the "malate valve," a shuttle system that balances the ATP/NADPH ratio between the chloroplast and cytosol, which is crucial for optimal photosynthetic function. portlandpress.com Perturbations in malate metabolism have been shown to directly impact the rate of photosynthesis. nih.gov

This compound could therefore support photosynthesis through a two-pronged approach: L-Arginine contributing to the synthesis and protection of the photosynthetic machinery, and malate optimizing the carbon fixation and energy-balancing processes.

| Component | Parameter | Observed Effect in Research | Stress Condition | Plant Species | Reference |

|---|---|---|---|---|---|

| L-Arginine | Chlorophyll Content | Increased by 151.3%. | Drought | Maize (Zea mays L.) | nih.govmdpi.com |

| L-Arginine | Fv/Fm (PSII Efficiency) | Increased by 37.1%. | Drought | Maize (Zea mays L.) | nih.govmdpi.com |

| L-Arginine | Net Photosynthetic Rate | Significantly increased. | Nitrogen Deficiency | Apple (Malus hupehensis) | frontiersin.org |

| L-Arginine | Net Photosynthetic Rate | Increased. | N/A | Pereskia aculeata Mill. | mdpi.com |

Impact on Crop Growth and Yield Components

Ultimately, the benefits of any agricultural input are measured by its impact on plant growth and economic yield.

L-Arginine's Influence: Numerous studies have reported that applying L-Arginine can enhance plant growth and yield. In wheat, grain-priming with arginine improved various growth parameters under drought, including root length, number of leaves, and fresh and dry weight. mdpi.com For Pereskia aculeata, L-arginine application increased leaf area, fresh and dry mass, and crude protein content, leading to higher productivity. mdpi.com Similarly, a combined foliar application of manganese and arginine improved the plant height, leaf area, and dry weight of salt-stressed pea plants. tandfonline.com In tomato, arginine application led to yield increases of up to 23.1%. scielo.br These growth improvements are linked to arginine's role in nitrogen metabolism, stress mitigation, and as a precursor to growth-regulating polyamines. nih.govoup.com

Malate's Influence: As a central intermediate in the tricarboxylic acid (TCA) cycle, malate is fundamental to cellular respiration and the production of ATP, which fuels all metabolic and growth processes. nih.govoup.com The carbon skeletons derived from malate are used not only for amino acid synthesis but for a wide range of biosynthetic pathways essential for plant growth and development. nih.govnih.gov The efficient functioning of malate metabolism is therefore a prerequisite for robust plant growth and biomass accumulation.

By supplying a readily available nitrogen source and growth regulator precursor (L-Arginine) along with a key source of energy and carbon skeletons (malate), this compound has the potential to holistically support plant development, leading to improved growth parameters and, ultimately, enhanced crop yield.

| Component | Parameter | Observed Effect in Research | Condition | Plant Species | Reference |

|---|---|---|---|---|---|

| L-Arginine | Dry Weight | Increased by up to 90.72%. | Salinity | Pea (Pisum sativum L.) | tandfonline.com |

| L-Arginine | Shoot Dry Weight | Increased by 53.0%. | Drought | Maize (Zea mays L.) | mdpi.com |

| L-Arginine | Leaf Dry Mass | Increased by 28.67%. | N/A | Pereskia aculeata Mill. | mdpi.com |

| L-Arginine | Yield | Increased by up to 23.1%. | Heat Stress | Tomato (Solanum lycopersicum L.) | scielo.br |

Theoretical and Computational Chemistry of L Arginine and Malate Systems

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, providing detailed information on conformational changes and intermolecular interactions. acs.org By simulating the motions of atoms and molecules, MD can reveal the dynamic nature of L-arginine and its interactions with other molecules, such as malate (B86768) or surrounding proteins and solvents. biorxiv.org

Classical MD simulations have been employed to investigate the binding of L-arginine to various proteins. nih.gov These simulations show that L-arginine can adopt different conformations to optimize its interactions within a binding pocket, often involving hydrogen bonds and cation-π interactions with aromatic residues. nih.gov For instance, simulations of the L-lysine, L-arginine, L-ornithine binding protein have demonstrated that the protein structure exhibits plasticity, adopting slightly different closed conformations to accommodate each specific ligand through a network of hydrogen bonds. nih.gov The guanidinium (B1211019) group of L-arginine is particularly important, forming strong hydrogen bonds and electrostatic interactions that stabilize the complex. researchgate.net

In the context of an L-arginine-malate system, MD simulations would be crucial for exploring the conformational landscape of their interaction. The simulations would elucidate the preferred binding modes, the stability of the formed complex, and the role of water molecules in mediating their association. Studies on similar systems, like poly-L-arginine interacting with casein fragments, have shown that the arginine side chain has a strong tendency to form extensive hydrogen bond networks, particularly with carboxylate and phosphate (B84403) groups. mdpi.com Specifically, the geometry of the guanidinium group allows for the formation of "bi-dentate" hydrogen bonds—pairs of parallel hydrogen bonds—which create highly stable interactions. mdpi.com This suggests a strong and specific interaction pattern between the guanidinium group of L-arginine and the two carboxylate groups of malate.

Table 1: Key Interactions Involving L-Arginine Side Chains Identified by Molecular Dynamics

| Interacting Group/Molecule | Type of Interaction | Significance | References |

|---|---|---|---|

| Aromatic Residues (e.g., Tyr, Phe) | Cation-π Interaction | Stabilizes the closed state of binding proteins. | nih.gov |

| Phosphate Groups | "Bi-dentate" Hydrogen Bonds | Leads to stronger interactions compared to other amino acids like lysine. | mdpi.com |

| Carboxylate Groups (e.g., Asp, Glu) | Hydrogen Bonds, Salt Bridges | Crucial for substrate binding and orientation in enzyme active sites. | mdpi.com |

| DNA Aptamer | Electrostatic Interactions, Hydrogen Bonds | Stabilizes the aptamer-ligand complex in a multi-stage process. | researchgate.net |

Quantum Mechanical and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

To investigate chemical reactions, such as those catalyzed by enzymes, methods that can describe the breaking and forming of chemical bonds are required. Quantum Mechanics (QM) calculations provide this capability. For large systems like enzymes, a hybrid QM/MM approach is often used. frontiersin.org In this method, the reactive center (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are described by a more computationally efficient Molecular Mechanics (MM) force field. frontiersin.orgnih.gov

QM/MM simulations have been instrumental in elucidating the catalytic mechanisms of various enzymes that process L-arginine. frontiersin.org For example, in human arginase I, which hydrolyzes L-arginine to L-ornithine and urea (B33335), QM/MM studies have detailed the entire reaction pathway. acs.orgresearchgate.netacs.org These studies confirmed that the reaction is initiated by a nucleophilic attack on the guanidino carbon of L-arginine by a hydroxide (B78521) ion bridged between two manganese ions in the active site. acs.orgresearchgate.net The calculations revealed a complex pathway involving a tetrahedral intermediate and subsequent proton transfers facilitated by active site residues like Asp128. researchgate.net

Similarly, the mechanism of L-arginine deiminase (ADI), which converts L-arginine to L-citrulline and ammonia, has been explored using QM/MM methods. nih.gov These calculations supported a mechanism involving nucleophilic catalysis by an active site cysteine residue. nih.gov The study highlighted the importance of the electrostatic environment in stabilizing the reactive Cys thiolate and showed that the binding of the positively charged L-arginine substrate is crucial for catalysis. nih.gov The energy profiles calculated for the formation of the tetrahedral intermediate helped to conclude that the reaction starts with the Cys as a thiolate and a nearby His residue as an imidazolium (B1220033) ion. nih.gov

In the context of an L-arginine-malate system, QM/MM calculations would be essential for studying potential reactions, such as those catalyzed by enzymes that might bind both molecules. For instance, in enzymes where malate acts as a co-substrate or modulator, QM/MM could model how the presence and binding of malate influence the reaction involving L-arginine.

Density Functional Theory (DFT) Applications in Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used QM method for investigating the electronic structure of many-body systems. wikipedia.org It is particularly effective for calculating the geometric, electronic, and spectroscopic properties of molecules like L-arginine and its complexes. mdpi.com DFT can accurately predict molecular orbital energies, atomic charge distributions, and vibrational frequencies, providing a fundamental understanding of molecular stability and reactivity. mdpi.com

DFT studies have been applied to various L-arginine-containing systems. For L-arginine phosphate, DFT calculations were used to analyze its nonlinear optical properties and to investigate charge delocalization and molecular stability. biointerfaceresearch.com In a complex of zinc(II) with L-arginine and oxalate, DFT was used to characterize the structure and interpret spectroscopic data. tandfonline.comfigshare.com

A key study directly relevant to the L-arginine-malate system used first-principles calculations based on DFT to simulate the L-arginine semimalonate crystal. trp.org.in This investigation determined the structural parameters and computed the electronic density of states (EDOS), revealing a band gap of 2.35 eV. This value is comparable to that of semiconducting materials, suggesting potential applications in nonlinear optics. trp.org.in The study also calculated the polarizability of the crystal. trp.org.in DFT has also been used to explore the interaction between L-arginine and other molecules, showing that it can form stable hydrogen-bonded adducts. researchgate.net Computational studies on L-citrulline, a product of L-arginine metabolism, have also utilized DFT to understand its structural and electronic properties, which is relevant as the hydrolysis of arginine to citrulline is an energetically favorable reaction. researchgate.net

Table 2: Calculated Electronic Properties of L-Arginine Systems using DFT

| System | Property | Calculated Value | Significance | Reference |

|---|---|---|---|---|

| L-Arginine Semimalonate | Band Gap | 2.35 eV | Similar to semiconductors and NLO materials. | trp.org.in |

| L-Arginine Semimalonate | Average Polarizability | 77.01 ų | Describes the response of the electron cloud to an electric field. | trp.org.in |

| L-Arginine Phosphate | HOMO-LUMO Gap | Data available in source | Describes charge transfer within the molecule. | biointerfaceresearch.com |

| Guanosine-Arginine Complex | Interaction Energy | Data available in source | Quantifies the strength of the intermolecular bond. | yu.edu.jo |

Natural Bond Orbital (NBO) Analysis for Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge transfer, and electron delocalization within molecules. biointerfaceresearch.com It interprets the complex wave function from a QM calculation in terms of localized, intuitive chemical concepts like bonds, lone pairs, and antibonding orbitals.

Similarly, for a zinc(II) complex with L-arginine and oxalate, NBO analysis was performed to understand the electronic structure and bonding in detail. tandfonline.comfigshare.com In a study of the interaction between guanosine (B1672433) and arginine, NBO analysis quantified the strength of the intermolecular hydrogen bonds. It showed a significant charge transfer from the lone pair of a nitrogen atom in guanine (B1146940) to the antibonding orbital of an O-H bond in arginine, with a stabilization energy (E(2)) of 28.04 kcal/mol, confirming a strong hydrogen bond. yu.edu.jo

For an L-arginine-malate complex, NBO analysis would be invaluable for characterizing the hydrogen bonds between the guanidinium group of arginine and the carboxylate groups of malate. It would quantify the stabilization energies for these interactions, revealing the nature and strength of the bonding and identifying the key orbital interactions responsible for the complex's stability.

Table 3: NBO Analysis of Donor-Acceptor Interactions in L-Arginine Systems

| System | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kJ/mol) | Reference |

|---|---|---|---|---|

| L-Arginine Phosphate | C2–C3 bond | C1–C6 antibond | 6.86 | researchgate.net |